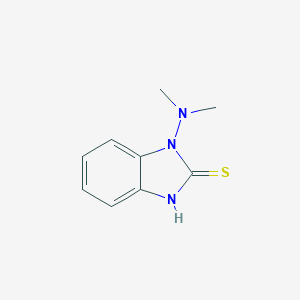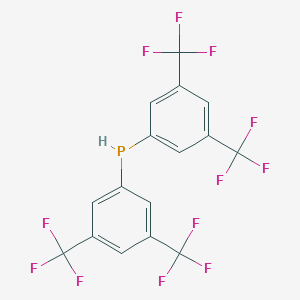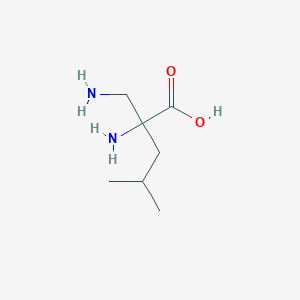
2-Amino-2-(aminomethyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(aminomethyl)-4-methylpentanoic acid, also known as BMAA, is a non-proteinogenic amino acid that is naturally occurring in some cyanobacteria species. It has been suggested that BMAA may be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid-induced neurotoxicity is not fully understood. However, it has been proposed that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can act as an excitotoxin, leading to excessive stimulation of glutamate receptors and subsequent neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to disrupt protein synthesis and induce oxidative stress, which may contribute to its neurotoxic effects.
Efectos Bioquímicos Y Fisiológicos
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce oxidative stress, disrupt protein synthesis, and activate inflammatory pathways. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to induce mitochondrial dysfunction and lead to neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has several advantages for lab experiments. It can be synthesized in high purity and yield using a simple synthesis method. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can also induce neurotoxicity in vitro and in vivo, making it a useful tool for studying the mechanisms of neurodegenerative diseases. However, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid also has limitations. It is not a naturally occurring amino acid and may not accurately reflect the effects of endogenous 2-Amino-2-(aminomethyl)-4-methylpentanoic acid. Additionally, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have non-specific effects on cells, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for 2-Amino-2-(aminomethyl)-4-methylpentanoic acid research. One area of interest is the role of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in neurodegenerative diseases. Further studies are needed to determine the exact mechanisms by which 2-Amino-2-(aminomethyl)-4-methylpentanoic acid induces neurotoxicity and its potential role in disease pathogenesis. Another area of interest is the development of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid as a therapeutic target. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity, but it is not clear whether reducing 2-Amino-2-(aminomethyl)-4-methylpentanoic acid levels can prevent or treat neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid.
Métodos De Síntesis
2-Amino-2-(aminomethyl)-4-methylpentanoic acid can be synthesized by reacting 2-acetamidoacrylic acid with formaldehyde and ammonia. The reaction yields 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in high purity and yield. This synthesis method has been used in several studies to produce 2-Amino-2-(aminomethyl)-4-methylpentanoic acid for scientific research.
Aplicaciones Científicas De Investigación
2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been widely studied for its potential role in neurodegenerative diseases. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity in vitro and in vivo, leading to neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been found in high concentrations in the brains of patients with neurodegenerative diseases. These findings suggest that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid may play a role in the pathogenesis of these diseases.
Propiedades
Número CAS |
170384-28-8 |
|---|---|
Nombre del producto |
2-Amino-2-(aminomethyl)-4-methylpentanoic acid |
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-amino-2-(aminomethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)3-7(9,4-8)6(10)11/h5H,3-4,8-9H2,1-2H3,(H,10,11) |
Clave InChI |
OVKIKTHULMQRQL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CN)(C(=O)O)N |
SMILES canónico |
CC(C)CC(CN)(C(=O)O)N |
Sinónimos |
L-Leucine, 2-(aminomethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



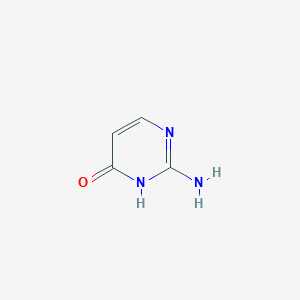
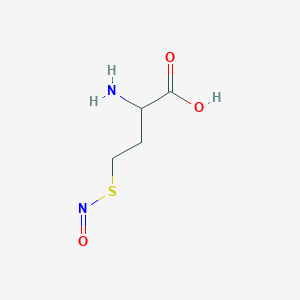
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
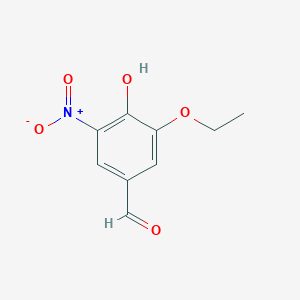

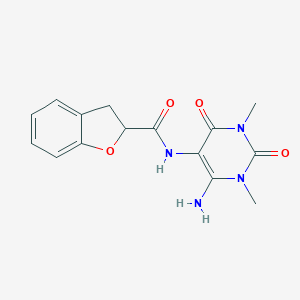
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
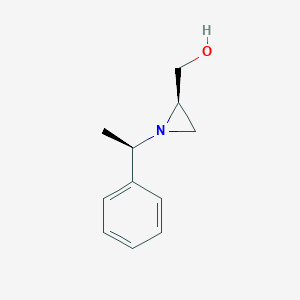
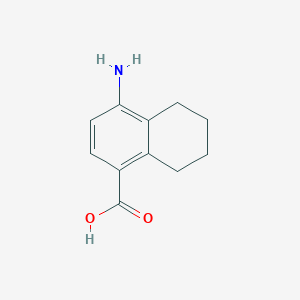
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
